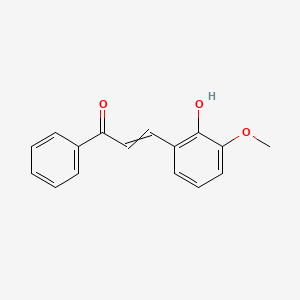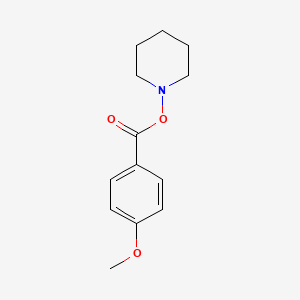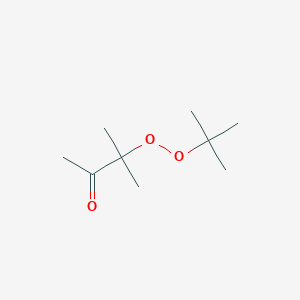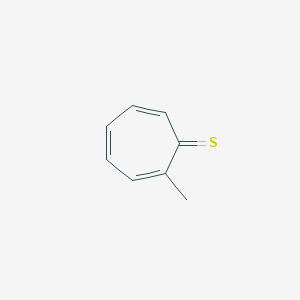
2-Methylcyclohepta-2,4,6-triene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohepta-2,4,6-triene-1-thione is an organic compound with the molecular formula C8H8S. It is a derivative of cycloheptatriene, where a sulfur atom replaces the oxygen atom in the carbonyl group, forming a thione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with sulfurizing agents under controlled conditions. For example, the reaction of cycloheptatriene with elemental sulfur or sulfur dichloride can yield the desired thione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclohepta-2,4,6-triene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the cycloheptatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cycloheptatriene derivatives.
Applications De Recherche Scientifique
2-Methylcyclohepta-2,4,6-triene-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methylcyclohepta-2,4,6-triene-1-thione involves its interaction with molecular targets through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical pathways, influencing its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar structure but contains an oxygen atom instead of sulfur.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.
Cycloheptatriene: The parent compound without the thione group
Uniqueness
2-Methylcyclohepta-2,4,6-triene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous .
Propriétés
Numéro CAS |
42604-47-7 |
|---|---|
Formule moléculaire |
C8H8S |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
2-methylcyclohepta-2,4,6-triene-1-thione |
InChI |
InChI=1S/C8H8S/c1-7-5-3-2-4-6-8(7)9/h2-6H,1H3 |
Clé InChI |
QBPKOVSLJQGNDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


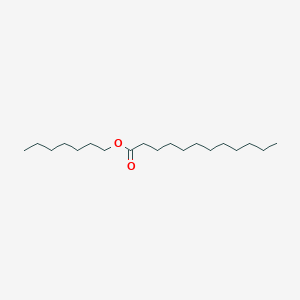
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)

![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
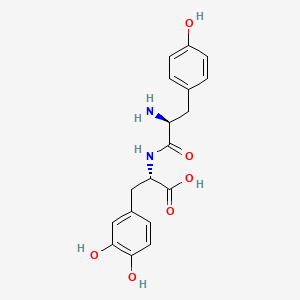
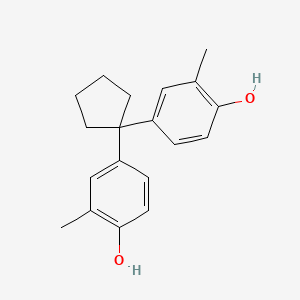
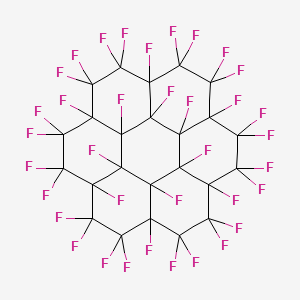
methanone](/img/structure/B14668657.png)
![Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine](/img/structure/B14668663.png)
